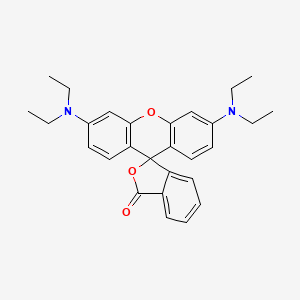

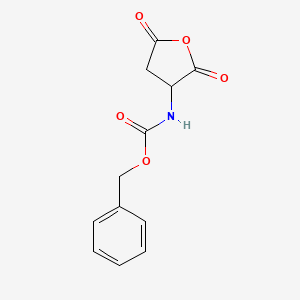

孕-1,4-二烯-3,20-二酮,17-(乙酰氧基)-11,21-二羟基-,(11β)-

货号 B1360237

CAS 编号:

52628-64-5

分子量: 402.5 g/mol

InChI 键: YCEQGEMYOUCHON-JZYPGELDSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)-” is a chemical compound with the linear formula C21H28O2 . It has a molecular weight of 312.456 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C21H28O2 . More detailed structural information or analysis is not available in the sources I found.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 449.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.8±3.0 kJ/mol, and it has a flash point of 167.4±25.7 °C . The index of refraction is 1.557, and it has a molar refractivity of 90.9±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学研究应用

类固醇合成中的微生物转化

- 类固醇合成的微生物转化: Fokina 等人 (2003) 进行的研究探索了某些类固醇由 Nocardioides simplex 进行的微生物转化,这可能与孕-1,4-二烯-3,20-二酮衍生物的合成有关 (Fokina 等人,2003).

皮质类固醇的合成

- 皮质类固醇的合成: Lưu Đức Huy 等人 (2015) 详细介绍了 21-乙酸孕-4,9(11)-二烯-17α,21-二醇-3,20-二酮的合成,它是氢化可的松和泼尼松龙等皮质类固醇合成的中间体,与孕-1,4-二烯-3,20-二酮密切相关 (Lưu Đức Huy 等人,2015).

类固醇中的酶促转化

- 酶促转化: Spassov 和 Abraham (1993) 研究了黄杆菌对类似类固醇的酶促转化,这可能提供对孕-1,4-二烯-3,20-二酮衍生物的代谢途径的见解 (Spassov & Abraham, 1993).

植物源类固醇的生物活性

- 植物源类固醇的生物活性: Bai 等人 (2007) 对夹竹桃中的生物活性孕烷的研究可能为类似类固醇结构的生物活性提供背景,包括孕-1,4-二烯-3,20-二酮衍生物 (Bai 等人,2007).

高效合成方法

- 高效合成: Nitta 等人 (1985) 描述了一种与孕-1,4-二烯-3,20-二酮结构相关的化合物的高效合成,为其合成提供了潜在的方法 (Nitta 等人,1985).

光化学研究

- 光化学行为: Ricci 等人 (2001) 对某些孕烷的光化学行为进行了一项研究,这可能与理解孕-1,4-二烯-3,20-二酮衍生物的光化学有关 (Ricci 等人,2001).

安全和危害

属性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- | |

CAS RN |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)